Azulene-1,6-diol
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Overview
Description
Azulene-1,6-diol is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color Azulene itself is composed of a fused structure of a five-membered cyclopentadiene ring and a seven-membered cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Azulene-1,6-diol can be synthesized through various methods. One common approach involves the reaction of azulene with suitable hydroxylating agents. For instance, the hydroxylation of azulene using reagents like osmium tetroxide (OsO4) followed by reduction can yield this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which undergo cycloaddition reactions to form azulene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Azulene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming azulene.
Substitution: Electrophilic substitution reactions can occur at the 1 and 6 positions, where the hydroxyl groups are located.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azulene-1,6-dione, while reduction can produce azulene.
Scientific Research Applications
Azulene-1,6-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azulene-1,6-diol involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammatory processes . Additionally, this compound can regulate the secretion of cytokines, proteins involved in immune signaling .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory properties.
Chamazulene: Known for its presence in chamomile oil and its therapeutic effects.
Pentalene: A nonalternant hydrocarbon similar to azulene but with different ring structures.
Uniqueness
Azulene-1,6-diol is unique due to the presence of hydroxyl groups at specific positions, which impart distinct chemical reactivity and biological activity compared to other azulene derivatives
Properties
CAS No. |
90790-81-1 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
azulene-1,6-diol |
InChI |
InChI=1S/C10H8O2/c11-8-3-1-7-2-6-10(12)9(7)5-4-8/h1-6,11-12H |
InChI Key |
QPBJOSSBVKVLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C2C1=CC=C2O)O |
Origin of Product |
United States |
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